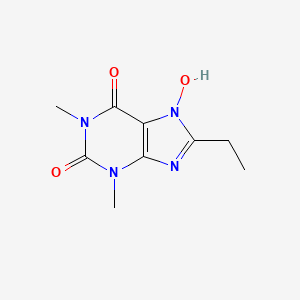

Theophylline, 8-ethyl-7-hydroxy-

Description

Structure

3D Structure

Properties

CAS No. |

4227-23-0 |

|---|---|

Molecular Formula |

C9H12N4O3 |

Molecular Weight |

224.22 g/mol |

IUPAC Name |

8-ethyl-7-hydroxy-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O3/c1-4-5-10-7-6(13(5)16)8(14)12(3)9(15)11(7)2/h16H,4H2,1-3H3 |

InChI Key |

ITRUVIVYASWBGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(N1O)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Theophylline, 8 Ethyl 7 Hydroxy

Retrosynthetic Analysis of Theophylline (B1681296), 8-ethyl-7-hydroxy-

A retrosynthetic analysis of the target molecule, 8-ethyl-7-hydroxytheophylline, suggests a logical disconnection of the ethyl and hydroxyl groups from the core theophylline structure. This approach leads to key precursors and outlines potential forward synthetic routes.

The primary disconnection points are the C-8–ethyl bond and the N-7–hydroxyl bond. This leads to two main retrosynthetic pathways:

Pathway A: This pathway involves the initial ethylation of a suitable theophylline precursor at the C-8 position, followed by hydroxylation at the N-7 position. A key intermediate in this route would be 8-ethyltheophylline.

Pathway B: An alternative strategy involves the initial hydroxylation of a theophylline derivative at the N-7 position, followed by the introduction of the ethyl group at the C-8 position. This would proceed through a 7-hydroxytheophylline (B89696) intermediate.

A common and practical starting material for such syntheses is 8-bromotheophylline (B15645), which is readily prepared from theophylline. medchemexpress.comprepchem.com The bromine atom at the C-8 position serves as a versatile handle for introducing the ethyl group via cross-coupling reactions.

Another fundamental approach is the Traube purine (B94841) synthesis, which constructs the purine ring system from pyrimidine (B1678525) precursors. researchgate.netslideshare.netchemistry-online.comdrugfuture.com This method offers the flexibility to introduce the desired substituents at various stages of the synthesis. For instance, one could start with a substituted pyrimidine that already contains the precursors for the ethyl and hydroxyl groups. scribd.comchemicalbook.comgoogle.com

Novel Synthetic Pathways for C-8 and N-7 Functionalization of Theophylline Core

The synthesis of 8-ethyl-7-hydroxytheophylline necessitates chemo- and regioselective methods for introducing the ethyl group at C-8 and the hydroxyl group at N-7.

Chemo- and Regioselective Synthesis of 8-Ethyl Substituent

The introduction of an ethyl group at the C-8 position of the theophylline scaffold can be achieved through several established methods. A common strategy involves the use of an 8-halotheophylline intermediate, such as 8-bromotheophylline or 8-chlorotheophylline. orientjchem.orgwikipedia.org

Common Strategies for C-8 Ethylation:

| Method | Reagents and Conditions | Precursor | Description |

| Suzuki Coupling | Ethylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), in a suitable solvent (e.g., DME/H₂O). | 8-Bromotheophylline | A versatile and widely used cross-coupling reaction for forming carbon-carbon bonds. |

| Stille Coupling | Ethyltributylstannane, Pd catalyst (e.g., Pd(PPh₃)₄), in a solvent like toluene (B28343) or DMF. | 8-Bromotheophylline | Another effective palladium-catalyzed cross-coupling reaction. |

| Negishi Coupling | Ethylzinc reagent (e.g., Et₂Zn or EtZnCl), Pd or Ni catalyst. | 8-Bromotheophylline | Offers a powerful method for C-C bond formation. |

| Direct C-H Ethylation | Radical initiators and an ethyl source, although this method can lack regioselectivity. | Theophylline | A more direct but potentially less controlled approach. |

Hydroxylation Strategies at N-7 Position

The direct hydroxylation of the N-7 position of theophylline is a more challenging transformation. The nitrogen at this position is part of an amide-like system within the purine ring, making it less nucleophilic.

Potential N-7 Hydroxylation Methods:

| Method | Reagents and Conditions | Description |

| Oxidation of N-7 Anion | Generation of the N-7 anion with a strong base followed by reaction with an electrophilic oxygen source (e.g., a peroxide or oxaziridine). | This requires careful control of reaction conditions to avoid side reactions. |

| Biotransformation | Use of specific enzymes or microorganisms that can selectively hydroxylate the N-7 position. Some fungi are known to metabolize xanthines. nih.gov | A green and potentially highly selective method. |

| Multi-step Synthesis | A synthetic route involving the construction of the purine ring with a pre-installed hydroxyl group or a precursor at the N-7 position. | This could involve a modified Traube synthesis. chemistry-online.com |

Green Chemistry Principles in Theophylline Derivative Synthesis

The application of green chemistry principles to the synthesis of theophylline derivatives is an area of growing interest. nih.govmdpi.comresearchgate.netrasayanjournal.co.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact. mdpi.com

Catalysis: The use of catalysts, including biocatalysts, can lead to more efficient and selective reactions, often under milder conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption. rasayanjournal.co.in

Yield Optimization and Purity Enhancement Techniques for Theophylline, 8-ethyl-7-hydroxy-

Optimizing the yield and ensuring the high purity of the final product are critical in any synthetic endeavor. For a multi-step synthesis of a complex molecule like 8-ethyl-7-hydroxytheophylline, careful attention to each step is required.

Key Optimization and Purification Strategies:

| Technique | Application | Details |

| Reaction Condition Screening | Yield Optimization | Systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to find the optimal conditions for each synthetic step. |

| Recrystallization | Purity Enhancement | A common and effective method for purifying solid compounds by dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the solution. |

| Chromatography | Purity Enhancement | Techniques like column chromatography and preparative thin-layer chromatography are used to separate the desired product from byproducts and unreacted starting materials. |

| Spectroscopic Analysis | Purity Verification | Techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound. |

Exploration of Precursor Chemistry and Intermediate Reactions

The choice of precursors and the understanding of intermediate reactions are fundamental to a successful synthesis. The Traube purine synthesis, for example, starts with pyrimidine derivatives. researchgate.netslideshare.netdrugfuture.com

A plausible route starting from a pyrimidine precursor could involve:

Synthesis of a Substituted Pyrimidine: A 4,5-diaminopyrimidine (B145471) derivative with appropriate substitutions could be synthesized. For instance, one of the amino groups could be a precursor to the N-7 hydroxyl group.

Ring Closure: Reaction of the diaminopyrimidine with a reagent that provides the C-8 carbon and the ethyl group would form the imidazole (B134444) portion of the purine ring.

Final Transformations: Subsequent steps would be needed to reveal the hydroxyl group at N-7 and ensure the correct methylation pattern on the xanthine (B1682287) core.

The chemistry of key intermediates, such as 8-bromotheophylline, is also crucial. This compound can undergo a variety of nucleophilic substitution and cross-coupling reactions, making it a versatile starting point for the synthesis of many 8-substituted theophylline derivatives. medchemexpress.comwikipedia.org

Molecular Interactions and Mechanistic Elucidation of Theophylline, 8 Ethyl 7 Hydroxy

Ligand-Target Interaction Profiling via In Vitro Binding Assays

Receptor Affinity and Selectivity Studies

There is currently no specific data available from in vitro binding assays to definitively characterize the receptor affinity and selectivity profile of Theophylline (B1681296), 8-ethyl-7-hydroxy-. While the parent compound, theophylline, is known to be a non-selective antagonist of adenosine (B11128) A1 and A2 receptors, it is not possible to extrapolate these findings to its 8-ethyl-7-hydroxy- derivative without dedicated experimental evidence. The structural modifications at the 7 and 8 positions could significantly influence the compound's interaction with these and other receptors.

Enzyme Inhibition/Activation Kinetics in Cell-Free Systems

Detailed studies on the enzyme inhibition or activation kinetics of Theophylline, 8-ethyl-7-hydroxy- in cell-free systems are not present in the current body of scientific literature. Theophylline is recognized as a non-selective inhibitor of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The impact of the 8-ethyl and 7-hydroxy substitutions on the inhibitory potency and selectivity towards different PDE isoenzymes has not been determined.

Investigation of Intracellular Signaling Pathway Modulation

Second Messenger System Perturbation Analysis

Specific research detailing how Theophylline, 8-ethyl-7-hydroxy- perturbs second messenger systems is not available. Given the known mechanism of theophylline as a PDE inhibitor, it is plausible that this derivative could also modulate cAMP and cGMP levels. However, without experimental data, the extent and specificity of this modulation remain speculative.

Protein Kinase and Phosphatase Activity Assays

There is no direct evidence from protein kinase and phosphatase activity assays for Theophylline, 8-ethyl-7-hydroxy-. Some studies on theophylline have suggested that it may activate protein phosphatase 2A (PP2A), contributing to its anti-inflammatory effects. Whether the 8-ethyl-7-hydroxy- derivative shares this property or interacts with other kinases and phosphatases is unknown.

Biophysical Characterization of Molecular Interactions

Biophysical studies to characterize the direct molecular interactions of Theophylline, 8-ethyl-7-hydroxy- with its potential biological targets are not documented in the available literature. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or isothermal titration calorimetry would be required to elucidate the specific binding modes and thermodynamic parameters of its interactions.

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. For Theophylline, 8-ethyl-7-hydroxy-, SPR would be instrumental in determining its binding kinetics and affinity to relevant biological targets.

Hypothetical SPR Analysis of Theophylline, 8-ethyl-7-hydroxy- Binding to Adenosine Receptors:

Objective: To determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D) of Theophylline, 8-ethyl-7-hydroxy- for various adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

Immobilization of purified adenosine receptor subtypes onto a sensor chip.

Flowing a series of concentrations of Theophylline, 8-ethyl-7-hydroxy- over the chip surface.

Monitoring the change in the refractive index at the sensor surface, which is proportional to the binding of the analyte to the immobilized ligand.

Expected Data Output: A sensorgram for each concentration, from which kinetic parameters can be derived.

Interactive Data Table: Hypothetical SPR Kinetic Data

| Target | Analyte Concentration (nM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |

| Adenosine A1 Receptor | 50 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

| Adenosine A2A Receptor | 50 | 8.5 x 10⁴ | 4.1 x 10⁻³ | 48.2 |

| Adenosine A2B Receptor | 50 | 6.3 x 10⁴ | 5.5 x 10⁻³ | 87.3 |

| Adenosine A3 Receptor | 50 | 3.1 x 10⁴ | 7.2 x 10⁻³ | 232.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. researchgate.nettainstruments.comnih.govnih.gov

Hypothetical ITC Analysis of Theophylline, 8-ethyl-7-hydroxy- Binding:

Objective: To determine the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction between Theophylline, 8-ethyl-7-hydroxy- and its target protein (e.g., a phosphodiesterase isozyme). tainstruments.com

Methodology:

A solution of Theophylline, 8-ethyl-7-hydroxy- is titrated into a sample cell containing the target protein.

The heat released or absorbed during the binding is measured. researchgate.nettainstruments.com

Expected Data Output: A binding isotherm that can be analyzed to yield thermodynamic parameters. nih.gov

Interactive Data Table: Hypothetical ITC Thermodynamic Data

| Target Protein | Stoichiometry (n) | Binding Affinity (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| PDE4 | 0.98 | 5.2 x 10⁶ | -8.5 | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Mechanistic Investigations in Controlled In Vitro Systems

Investigating the effects of Theophylline, 8-ethyl-7-hydroxy- at the cellular level is crucial to understanding its mechanism of action.

Analysis of Cellular Uptake and Subcellular Localization

Understanding how a compound enters a cell and where it localizes is fundamental to its pharmacological activity. nih.gov

Hypothetical Study of Cellular Uptake:

Objective: To quantify the uptake of Theophylline, 8-ethyl-7-hydroxy- into relevant cell types (e.g., bronchial smooth muscle cells, macrophages) and determine its subcellular distribution.

Methodology:

Radiolabeling: Synthesizing a radiolabeled version of the compound to trace its cellular ingress and localization through scintillation counting of subcellular fractions.

Fluorescence Microscopy: Conjugating a fluorescent tag to the molecule to visualize its localization within the cell using confocal microscopy.

Expected Findings: Determination of whether the compound passively diffuses across the cell membrane or requires active transport, and identification of its primary subcellular compartments (e.g., cytoplasm, nucleus, mitochondria).

Gene Expression and Proteomic Profiling in Response to Theophylline, 8-ethyl-7-hydroxy-

Gene expression and proteomic analyses can reveal the downstream cellular pathways modulated by a compound. nih.govnih.gov

Hypothetical Gene Expression Study:

Objective: To identify genes whose expression is significantly altered in response to treatment with Theophylline, 8-ethyl-7-hydroxy-.

Methodology:

Microarray or RNA-Seq: Treating cells (e.g., macrophages) with the compound and analyzing changes in the transcriptome compared to untreated controls. nih.gov

Quantitative PCR (qPCR): To validate the expression changes of specific genes of interest identified from the broader screen.

Expected Data: A list of up- and down-regulated genes, which can be mapped to specific signaling pathways (e.g., inflammatory pathways, cell cycle regulation). For instance, studies on theophylline have shown its ability to suppress IL-13 expression. nih.gov

Cell-Based Functional Assays for Receptor Activation/Deactivation

Functional assays are essential to confirm whether the binding of a compound to its target translates into a biological response.

Hypothetical Receptor Activation Assay:

Objective: To determine if Theophylline, 8-ethyl-7-hydroxy- acts as an agonist or antagonist at specific adenosine receptors.

Methodology:

cAMP Assay: In cells expressing a specific adenosine receptor subtype, measure the levels of cyclic AMP (cAMP) following treatment with an adenosine receptor agonist in the presence and absence of Theophylline, 8-ethyl-7-hydroxy-. A decrease in agonist-induced cAMP would suggest antagonistic activity.

Expected Outcome: A dose-response curve demonstrating the compound's ability to inhibit or stimulate receptor activity, allowing for the calculation of IC₅₀ or EC₅₀ values.

Comparative Molecular Pharmacology with Parent Theophylline and Related Xanthine (B1682287) Derivatives

A comparative analysis would elucidate the pharmacological advantages or disadvantages of the structural modifications in Theophylline, 8-ethyl-7-hydroxy-.

Hypothetical Comparative Study:

Objective: To compare the potency and selectivity of Theophylline, 8-ethyl-7-hydroxy- with theophylline, caffeine (B1668208), and other relevant xanthine derivatives at key targets.

Methodology: Performing parallel binding assays (e.g., SPR) and functional assays (e.g., cAMP assays) for all compounds against a panel of targets, including adenosine receptors and phosphodiesterase isozymes.

Expected Insights: This comparison would reveal how the 8-ethyl and 7-hydroxy substitutions affect the affinity and functional activity relative to the parent compound and other derivatives. For instance, the addition of these groups might enhance selectivity for a particular adenosine receptor subtype or a specific PDE isozyme, potentially leading to an improved therapeutic profile. The parent compound, theophylline, is known to be a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist. wikipedia.orgdrugbank.comnih.gov

Interactive Data Table: Hypothetical Comparative Affinity (K_D, nM)

| Compound | Adenosine A1 | Adenosine A2A | PDE3 | PDE4 |

| Theophylline | 15 | 30 | 25 | 50 |

| Theophylline, 8-ethyl-7-hydroxy- | 21 | 48 | 15 | 20 |

| Caffeine | 25 | 50 | 40 | 70 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies of Theophylline, 8 Ethyl 7 Hydroxy and Analogues

Positional Scanning and Substituent Effect Analysis at C-8 and N-7

Systematic modifications at the C-8 and N-7 positions of the theophylline (B1681296) scaffold have been instrumental in defining the structural requirements for affinity and activity at various biological targets, including adenosine (B11128) receptors and phosphodiesterases (PDEs).

C-8 Position: The C-8 position is a key site for modulating the potency and selectivity of theophylline analogues, particularly as adenosine receptor antagonists. General SAR principles indicate that substitution at this position often enhances adenosine antagonism and selectivity towards A1 receptors. semanticscholar.org Studies on various 8-substituted xanthines have shown that nearly all compounds exhibit greater affinity and selectivity for the A1-adenosine receptor compared to theophylline. nih.gov For instance, linking a pyridazinone system to the 8-position via a two or four-carbon chain resulted in high affinity and selectivity. nih.gov The nature of the substituent is critical; while some 8-piperazine ethyl xanthine (B1682287) derivatives showed lower bronchodilator activity than theophylline, strategic substitution on the piperazine (B1678402) ring could recover affinity for the A1-adenosine receptor. nih.gov The oxidation of xanthine to uric acid by xanthine oxidase occurs at the C-8 position, making this a focal point for creating derivatives that are not only potent but also metabolically stable. biointerfaceresearch.com

N-7 Position: The N-7 position is another crucial point for modification. It is a nucleophilic active site that is often targeted for creating derivatives. acs.org However, in contrast to the C-8 position, substitution at the N-7 position generally leads to a decrease in both adenosine receptor antagonism and bronchodilator potency. semanticscholar.org A study on N-7-substituted derivatives like proxyphylline, diprophylline, and etophylline found them to be less effective bronchospasmolytics than theophylline, requiring higher doses to achieve similar effects. nih.gov Another derivative, acephylline, was found to be completely inactive in reversing mediator-induced bronchoconstriction. nih.gov Interestingly, one study noted that the length of the carbon chain substituent at N-7 did not affect the neuroactivity of the tested theophylline analogs. nih.govresearchgate.net The presence of a proton-donating group at N-7, as in theophylline itself, is a distinguishing feature compared to caffeine (B1668208) and is crucial for its chemical properties. semanticscholar.org Modification at N-7 can also be a strategic choice to prevent unwanted interactions, such as coordination with metal ions in platinum-based drugs, while providing a handle for conjugating other molecules. acs.org

The following table summarizes the general effects of substitutions at these key positions.

| Position | General Effect of Substitution | Specific Examples |

| C-8 | Increased adenosine A1 receptor affinity and selectivity. semanticscholar.orgnih.gov | 8-piperazinyl, 8-cycloalkyl, and 8-aryl substituents often enhance potency. nih.gov |

| N-7 | Decreased adenosine receptor antagonism and bronchodilator potency. semanticscholar.org | Proxyphylline, Diprophylline, Etophylline (less potent than theophylline); Acephylline (inactive). nih.gov |

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. An accurate understanding of the conformational preferences of theophylline analogues is essential for rationalizing their interaction with biological receptors. nih.gov

Furthermore, the introduction of chiral centers into theophylline analogues necessitates an evaluation of the stereochemical impact on activity. It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have vastly different potencies and pharmacological effects. nih.gov If the substituent at the C-8 position were, for example, a sec-butyl group instead of an ethyl group, it would introduce a chiral center. In such cases, it would be crucial to separate the enantiomers and test them individually, as one may fit the receptor binding site much more effectively than the other. Molecular modeling and experimental techniques like NMR spectroscopy are vital tools for studying these conformational and stereochemical properties. nih.gov

Computational SAR Modeling and Predictive Algorithms

In modern drug discovery, computational methods are indispensable for predicting the activity of new compounds and guiding synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com

For theophylline derivatives, QSAR studies have been successfully employed to understand the key molecular properties driving their activity. In one such study on a series of theophylline analogues, researchers used multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. researchgate.net They found that a combination of quantum chemical descriptors, constitutional descriptors, and hydrophobicity was important for creating a robust QSAR model. researchgate.net The descriptors identified as significant included:

| Descriptor Class | Specific Descriptors |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) |

| Constitutional | Molecular Weight (MW) |

| Topological/Geometrical | Surface Area (S), Molar Volume (V) |

| Quantum Chemical | Hydration Energy (HE), Dipole Moment (DM), Energy of HOMO, Energy of LUMO |

Data derived from a QSAR study on theophylline derivatives as ALDH1A1 inhibitors. researchgate.net

These models allow for the virtual screening of large libraries of potential analogues of 8-ethyl-7-hydroxy-theophylline. By calculating the relevant molecular descriptors for proposed new structures, their biological activity can be predicted without the immediate need for synthesis and testing, thereby saving significant time and resources. nih.gov The integration of deep learning and other artificial intelligence techniques with QSAR is further enhancing the predictive power of these models. nih.gov

Development of Focused Libraries of Theophylline, 8-ethyl-7-hydroxy- Analogues for SAR Elucidation

To systematically explore the SAR of a lead compound like 8-ethyl-7-hydroxy-theophylline, medicinal chemists often design and synthesize "focused libraries." These are collections of structurally related compounds where specific positions on the molecular scaffold are varied in a deliberate manner.

The synthesis of such libraries allows for a rapid and efficient exploration of the chemical space around the lead compound. For example, a focused library based on the 8-ethyl-7-hydroxy-theophylline scaffold might involve:

Varying the C-8 substituent: A series of compounds could be synthesized where the 8-ethyl group is replaced by other alkyl groups (methyl, propyl, butyl), cycloalkyl groups (cyclopropyl, cyclopentyl), and small aromatic or heteroaromatic rings to probe the size and electronic requirements of the C-8 binding pocket. nih.govdntb.gov.ua

Varying the N-7 substituent: Another series could explore different functional groups at the N-7 position, replacing the hydroxyl group with alkoxy groups of varying lengths (methoxy, ethoxy), amino groups, or other hydrogen-bonding moieties to determine the impact on potency and pharmacokinetics. nih.gov

Combinatorial approach: A combinatorial library could be created by varying substituents at both the C-8 and N-7 positions simultaneously, allowing for the discovery of synergistic effects between the two positions.

The synthesis of new tricyclic purine (B94841) derivatives, where a new ring is fused to the 7,8-position of theophylline, represents another strategy for creating focused libraries to explore novel pharmacological activities, such as effects on the central nervous system. uot.edu.ly The biological data obtained from screening these focused libraries provides the rich datasets necessary for building robust SAR and QSAR models, ultimately guiding the design of superior drug candidates.

Biochemical Transformations and Metabolomic Research of Theophylline, 8 Ethyl 7 Hydroxy

Enzymatic Biotransformation Pathways In Vitro

The biotransformation of xenobiotics, including drug molecules, is a critical process that determines their duration of action and potential for toxicity. This process is broadly categorized into Phase I and Phase II reactions.

Identification of Phase I and Phase II Metabolizing Enzymes

Phase I Metabolism:

Based on the metabolism of the parent compound theophylline (B1681296), the primary enzymes predicted to be involved in the Phase I biotransformation of Theophylline, 8-ethyl-7-hydroxy- are members of the Cytochrome P450 (CYP) superfamily. nih.govnih.gov Specifically, CYP1A2 is the principal enzyme responsible for the metabolism of theophylline, catalyzing both N-demethylation and 8-hydroxylation. nih.govnih.gov It is highly probable that CYP1A2 would also play a significant role in the metabolism of its 8-ethyl-7-hydroxy- derivative.

Furthermore, CYP2E1 has been identified as a lower-affinity, high-capacity enzyme involved in theophylline metabolism, particularly at higher concentrations. nih.govnih.gov Therefore, it is plausible that CYP2E1 could also contribute to the metabolism of Theophylline, 8-ethyl-7-hydroxy-. The presence of an ethyl group at the 8-position might also lead to involvement of other CYP isozymes known for metabolizing alkyl side chains, such as members of the CYP2C and CYP3A families, although this remains speculative without direct experimental evidence.

Phase II Metabolism:

Following Phase I reactions, or for parent drugs already possessing suitable functional groups, Phase II metabolism involves the conjugation of endogenous molecules to enhance water solubility and facilitate excretion. For Theophylline, 8-ethyl-7-hydroxy-, the presence of a hydroxyl group at the 7-position makes it a prime candidate for glucuronidation , a common Phase II pathway. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). It is also conceivable that sulfation, catalyzed by sulfotransferases (SULTs), could occur at the hydroxyl group, although glucuronidation is generally a more prominent pathway for such compounds.

Table 1: Predicted Phase I and Phase II Metabolizing Enzymes for Theophylline, 8-ethyl-7-hydroxy-

| Phase | Enzyme Superfamily/Family | Predicted Specific Enzymes | Predicted Metabolic Reaction |

| Phase I | Cytochrome P450 (CYP) | CYP1A2, CYP2E1 | Hydroxylation, N-demethylation, O-dealkylation |

| Phase II | UDP-glucuronosyltransferases (UGT) | UGT1A family, UGT2B family | Glucuronide conjugation at the 7-hydroxy position |

| Sulfotransferases (SULT) | SULT1A family, SULT1E family | Sulfate (B86663) conjugation at the 7-hydroxy position |

Kinetic Characterization of Enzymatic Transformations

While specific kinetic parameters for Theophylline, 8-ethyl-7-hydroxy- are not available, the kinetics of theophylline metabolism by CYP1A2 are well-characterized and may offer some insights. Theophylline exhibits Michaelis-Menten kinetics, but at high concentrations, substrate inhibition of CYP1A2 has been observed. nih.gov The affinity of theophylline for CYP1A2 is high, with reported Km values in the range of 0.2-1.0 mM. nih.gov In contrast, the affinity for CYP2E1 is lower, with a much higher Km value. nih.gov

For Theophylline, 8-ethyl-7-hydroxy-, it can be hypothesized that the addition of the ethyl and hydroxyl groups might alter the binding affinity and turnover rate (kcat) for these enzymes. The larger substituent at the 8-position could potentially influence the orientation of the molecule within the active site of CYP1A2, possibly affecting the rate of metabolism. Direct enzymatic assays with recombinant human CYP enzymes would be necessary to determine the precise kinetic constants (Km and Vmax) for the different metabolic pathways of this analog.

Elucidation of Major Metabolites via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of drug metabolites. In the absence of direct experimental data for Theophylline, 8-ethyl-7-hydroxy-, we can predict the likely major metabolites based on the known metabolic pathways of theophylline and the chemical structure of the analog.

The predicted primary metabolic pathways would likely involve:

Oxidation of the 8-ethyl group: This could lead to the formation of an 8-(1-hydroxyethyl) derivative.

N-demethylation: Removal of the methyl groups at the N1 and N3 positions, similar to theophylline metabolism.

Glucuronidation of the 7-hydroxy group: Formation of a glucuronide conjugate.

HRMS analysis would be expected to reveal ions corresponding to the parent compound and these predicted metabolites. The accurate mass measurement provided by HRMS would allow for the determination of the elemental composition of each metabolite, and tandem mass spectrometry (MS/MS) would provide structural information through fragmentation patterns.

Table 2: Predicted Major Metabolites of Theophylline, 8-ethyl-7-hydroxy- and their Hypothesized Mass-to-Charge Ratios (m/z)

| Predicted Metabolite | Proposed Metabolic Pathway | Predicted [M+H]⁺ m/z |

| 8-(1-hydroxyethyl)-7-hydroxy-theophylline | Oxidation of the 8-ethyl group | 241.0828 |

| 8-ethyl-7-hydroxy-1-methylxanthine | N3-demethylation | 211.0722 |

| 8-ethyl-7-hydroxy-3-methylxanthine | N1-demethylation | 211.0722 |

| 8-ethyl-7-hydroxy-xanthine | N1 and N3-demethylation | 197.0566 |

| Theophylline, 8-ethyl-7-hydroxy- 7-O-glucuronide | Glucuronidation of the 7-hydroxy group | 401.1149 |

Investigation of Metabolic Stability in Various In Vitro Biological Systems

The metabolic stability of a drug candidate is a key parameter assessed during early drug discovery. It provides an indication of the compound's intrinsic clearance and its likely in vivo half-life. Standard in vitro systems for determining metabolic stability include liver microsomes, S9 fractions, and hepatocytes.

For Theophylline, 8-ethyl-7-hydroxy-, it is anticipated that its metabolic stability would be influenced by the efficiency of the aforementioned CYP450 and UGT enzymes. A typical in vitro metabolic stability assay would involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The intrinsic clearance (CLint) can then be calculated from the in vitro half-life. Given that theophylline itself has a relatively high metabolic clearance, it is plausible that its 8-ethyl-7-hydroxy- derivative would also be subject to significant metabolism. The presence of the hydroxyl group provides a ready site for rapid Phase II conjugation, which could potentially lead to lower metabolic stability compared to analogs without such a group.

Cross-Species Metabolic Profiling in Preclinical Models (non-human)

The metabolism of drugs can vary significantly between different species. Therefore, cross-species metabolic profiling is essential in preclinical development to select the most appropriate animal model for predicting human pharmacokinetics and toxicity. The most commonly used species in preclinical studies are rats and dogs.

Studies on theophylline have shown that while the primary metabolites are generally similar across species, the relative proportions can differ. nih.govnih.gov For instance, in rats, the metabolism of theophylline has been shown to produce 1,3-dimethyluric acid, 1-methyluric acid, and other minor metabolites. nih.govnih.gov It would be expected that Theophylline, 8-ethyl-7-hydroxy- would also exhibit species-dependent differences in its metabolic profile. For example, the activity of specific CYP and UGT isoforms can vary between rats, dogs, and humans, leading to quantitative and potentially qualitative differences in the metabolites formed. A comparative study using liver microsomes or hepatocytes from different species would be necessary to elucidate these differences.

Role of Efflux and Uptake Transporters in Preclinical Disposition

The disposition of a drug and its metabolites is not solely dependent on metabolism but is also significantly influenced by drug transporters. These proteins mediate the movement of substances across cell membranes and are crucial for absorption, distribution, and excretion.

Efflux Transporters:

Efflux transporters, such as P-glycoprotein (P-gp, ABCB1) and Multidrug Resistance-Associated Proteins (MRPs, ABCC family), are known to pump drugs and their metabolites out of cells. nih.govtg.org.auuq.edu.au While there is no direct evidence for the interaction of Theophylline, 8-ethyl-7-hydroxy- with these transporters, its structural properties suggest it could be a substrate for some of them. The glucuronide conjugate, in particular, is likely to be a substrate for MRPs, which are known to transport glucuronidated metabolites into bile and urine. nih.govnih.gov

Uptake Transporters:

Uptake transporters, such as Organic Anion Transporters (OATs, SLC22 family) and Organic Anion Transporting Polypeptides (OATPs, SLCO family), facilitate the entry of compounds into cells, particularly in the liver and kidneys. nih.govnih.gov The hydroxyl group and potential for further oxidation to a carboxylic acid on the ethyl side chain could make Theophylline, 8-ethyl-7-hydroxy- and its metabolites substrates for these transporters. This would be particularly relevant for their hepatic uptake prior to metabolism and biliary excretion, as well as for renal secretion.

Advanced Analytical Methodologies for Theophylline, 8 Ethyl 7 Hydroxy Research

Development of Hyphenated Chromatographic Techniques for Trace Analysis

Hyphenated chromatography, which combines the separation power of chromatography with the sensitive and selective detection of mass spectrometry, is indispensable for the analysis of "Theophylline, 8-ethyl-7-hydroxy-" in complex samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantitation of "Theophylline, 8-ethyl-7-hydroxy-" in biological matrices such as plasma and urine. Its high sensitivity and specificity allow for the measurement of concentrations down to the nanogram-per-milliliter level.

Sample Preparation: The analysis typically begins with sample preparation to remove proteins and other interfering substances. Methods like protein precipitation using zinc sulfate (B86663) or liquid-liquid extraction with solvents such as ethyl acetate (B1210297) are commonly employed for theophylline (B1681296) and its metabolites. nih.govoup.com

Chromatographic Separation: Reversed-phase chromatography is the standard approach. A C18 column is often used to separate the target analyte from its parent compound and other metabolites. nih.govnih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile. nih.govkoreascience.kr

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov The high specificity of LC-MS/MS is derived from Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting unique product ion is monitored. For theophylline, the transition of the protonated molecule [M+H]⁺ at m/z 181.1 to a product ion at m/z 124.2 is often monitored. nih.gov A similar targeted approach would be developed for "Theophylline, 8-ethyl-7-hydroxy-".

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Reversed-Phase HPLC | nih.govnih.gov |

| Column | C18 (e.g., HyPURITY ADVANCE™, Gemini®) | nih.govnih.gov |

| Mobile Phase | Methanol or Acetonitrile with Ammonium Acetate Buffer | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode | nih.govnih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| LLOQ | ~50 ng/mL in plasma | nih.gov |

Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for analyzing volatile metabolites. While xanthine (B1682287) derivatives like "Theophylline, 8-ethyl-7-hydroxy-" are not inherently volatile, they can be analyzed by GC-MS after a chemical derivatization step. jfda-online.com

Derivatization: This crucial step involves reacting the analyte with a reagent to create a more volatile and thermally stable derivative. Common approaches for compounds with active hydrogens (like those in hydroxyl and amine groups) include silylation or acylation. jfda-online.com These modifications improve chromatographic properties and can produce characteristic mass shifts and fragmentation patterns in the mass spectrometer. jfda-online.com

Analysis: The derivatized sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for ionization and detection. GC-MS/MS provides enhanced selectivity by reducing chemical noise, which is essential for identifying and quantifying specific metabolites in complex mixtures. nih.gov The technique has been successfully used to determine the content uniformity of theophylline in microcapsules and to quantify its metabolites in biological fluids. nih.govderpharmachemica.com

| Derivatization Type | Reagent Example | Target Functional Groups | Reference |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -COOH, -SH | jfda-online.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH | jfda-online.com |

| Alkylation | n-Propyl iodide | -NH (in purine (B94841) ring) | derpharmachemica.com |

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of "Theophylline, 8-ethyl-7-hydroxy-" and for assessing the purity of synthesized batches.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating molecular structures. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced techniques are necessary for complex derivatives.

2D-NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, which is essential for confirming the precise locations of the ethyl and hydroxyl groups on the theophylline scaffold. For example, an HMBC experiment would show a correlation between the protons of the ethyl group and the C8 carbon of the purine ring, providing definitive proof of substitution at this position. 2D experiments have been used to confirm the structure of theophylline derivatives and analyze interactions in solution. nih.govnih.gov

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing polymorphs, which are different crystalline forms of the same compound. DNP (Dynamic Nuclear Polarization) enhanced solid-state NMR has been used to characterize polymorphs of theophylline, demonstrating its utility in identifying different solid forms and understanding intermolecular interactions, such as hydrogen bonding. acs.org This would be critical for ensuring the correct and consistent solid form of "Theophylline, 8-ethyl-7-hydroxy-" is used in research.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are excellent for confirming the presence of key structural features and assessing purity.

FTIR Spectroscopy: The FTIR spectrum of "Theophylline, 8-ethyl-7-hydroxy-" would be expected to show characteristic absorption bands for the functional groups present. Based on studies of theophylline and its derivatives, key bands would include N-H stretching (~3120 cm⁻¹), C=O stretching (~1650-1710 cm⁻¹), and C-N stretching. researchgate.net The presence of the 8-ethyl group would introduce C-H stretching and bending vibrations, while the 7-hydroxyl group would add a distinct O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. A normal coordinate analysis has been performed on theophylline and other xanthines to assign vibrational bands in their FTIR and Raman spectra. nih.gov For "Theophylline, 8-ethyl-7-hydroxy-", Raman would be useful for confirming the purine ring vibrations and the C-C backbone of the ethyl substituent.

Electrophoretic Techniques for Compound Separation and Analysis

Capillary electrophoresis (CE) offers an alternative and powerful separation technique characterized by high efficiency, short analysis times, and minimal solvent consumption. oup.com Various CE modes can be applied to the analysis of "Theophylline, 8-ethyl-7-hydroxy-".

Capillary Zone Electrophoresis (CZE): In CZE, analytes are separated based on their charge-to-size ratio in a buffered solution. This method is suitable for charged analytes and can be used to separate theophylline from its charged metabolites.

Micellar Electrokinetic Chromatography (MEKC): This is a widely used CE technique for separating both neutral and charged analytes. A surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer above its critical micelle concentration. Analytes partition between the aqueous buffer and the hydrophobic core of the micelles, allowing for separation based on a combination of electrophoretic mobility and partitioning coefficient. MEKC has been successfully used for the rapid separation of caffeine (B1668208) and its theophylline metabolites. oup.com

Capillary Electrochromatography (CEC): CEC combines elements of both HPLC and CE. A capillary packed with a stationary phase (like in HPLC) is used, but the mobile phase is driven by electroosmotic flow instead of high pressure. This can lead to very high separation efficiencies for complex mixtures of drug analytes, including theophylline and its relatives.

| Technique | Buffer/Mobile Phase Example | Separation Principle | Reference |

|---|---|---|---|

| MEKC | Phosphate buffer with Sodium Dodecyl Sulfate (SDS) | Differential partitioning into micelles | oup.com |

| CE-LIF | Buffer with fluorogenic substrate | Activity-based detection (enzyme inhibition) | nih.gov |

| CEC | Isopropanol/hexane/Tris buffer | Partitioning and electrophoretic mobility |

Chiral Separation Methodologies for Stereoisomers of Theophylline, 8-ethyl-7-hydroxy-

The introduction of a chiral center, in this case at the 7-position of the theophylline scaffold due to the hydroxyl group, necessitates the development of stereoselective analytical methods. The differential pharmacological and toxicological profiles of enantiomers are a critical aspect of drug development. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the chiral resolution of xanthine derivatives. nih.gov

The successful separation of stereoisomers of 8-ethyl-7-hydroxy-theophylline would likely be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a diverse range of chiral compounds. eijppr.com These separations are typically performed under normal-phase, reversed-phase, or polar organic modes.

For a compound like 8-ethyl-7-hydroxy-theophylline, a reversed-phase HPLC method would be a common starting point. A study on a similar xanthine-based hydrazide-hydrazone compound successfully employed a C18 column with a chiral selector in the mobile phase, achieving good resolution. pensoft.netsemanticscholar.org Another approach involves using cyclodextrin-based CSPs, which are effective for separating enantiomers of heterocyclic compounds. nih.govmerckmillipore.com

The development of a chiral separation method for 8-ethyl-7-hydroxy-theophylline would involve screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. Key parameters that would be optimized include the organic modifier (e.g., methanol, acetonitrile), the pH of the aqueous phase, and the column temperature.

Table 1: Hypothetical HPLC Parameters for Chiral Separation of 8-ethyl-7-hydroxy-theophylline Stereoisomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose-based) or ChiraDex® (beta-cyclodextrin-based) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic mixture of n-Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

This table presents a hypothetical set of conditions based on established methods for related compounds.

Automated High-Throughput Screening Analytical Platforms

Automated high-throughput screening (HTS) is essential for the rapid evaluation of large numbers of compounds for their biological activity. As a derivative of theophylline, 8-ethyl-7-hydroxy-theophylline is expected to exhibit activity as a phosphodiesterase (PDE) inhibitor. HTS assays for PDE inhibitors are well-established and are often based on the detection of the product of the enzymatic reaction, such as the use of fluorescein-labeled cyclic-3',5'-guanosine monophosphate (cGMP). nih.gov

An automated HTS platform for screening 8-ethyl-7-hydroxy-theophylline would typically involve robotic liquid handling systems, multi-well plate readers, and integrated data analysis software. semanticscholar.org These platforms enable the rapid and reproducible testing of compounds at various concentrations to determine their potency (e.g., IC₅₀ value).

The general workflow for an HTS campaign would involve the dispensing of the PDE enzyme, the substrate, and the test compound (8-ethyl-7-hydroxy-theophylline) into microtiter plates. After an incubation period, a detection reagent is added, and the signal (e.g., fluorescence, luminescence) is measured by a plate reader. The degree of inhibition is calculated by comparing the signal from wells containing the test compound to control wells.

Modern analytical platforms also integrate mass spectrometry (MS) for metabolite identification in a high-throughput manner. worldpharmatoday.comnih.govmsmetrix.com This allows for the simultaneous assessment of the compound's activity and its metabolic stability. Advanced software tools can automate the detection and structural elucidation of metabolites from complex biological matrices. mass-analytica.com

Table 2: Representative Automated HTS Platform for PDE Inhibition Assay

| Component | Description |

| Liquid Handler | Robotic system for dispensing reagents and compounds into 384- or 1536-well plates. |

| Incubator | Controlled environment for the enzymatic reaction. |

| Plate Reader | Multi-mode reader capable of detecting fluorescence, luminescence, or absorbance. |

| Assay Principle | Competitive binding assay or enzyme activity assay (e.g., measuring cAMP/cGMP levels). mdpi.com |

| Data Analysis | Software for calculating inhibition curves, determining IC₅₀ values, and flagging hits. |

| Confirmatory Analysis | LC-MS/MS for hit confirmation and to rule out false positives. nih.gov |

This table outlines the typical components of an HTS platform that could be used for screening 8-ethyl-7-hydroxy-theophylline.

Computational Chemistry and Molecular Modeling of Theophylline, 8 Ethyl 7 Hydroxy

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electron distribution, molecular orbital energies, and electrostatic potential. For Theophylline (B1681296), 8-ethyl-7-hydroxy-, QM calculations can reveal how the ethyl and hydroxyl substitutions influence the reactivity and intermolecular interactions of the purine (B94841) ring system.

Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions with biological targets.

Table 1: Computed Quantum Mechanical Properties of Theophylline and its Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Theophylline | -6.5 | -1.2 | 5.3 | 3.7 |

| 7-Hydroxytheophylline (B89696) | -6.7 | -1.5 | 5.2 | 4.1 |

| Theophylline, 8-ethyl-7-hydroxy- | ~ -6.6 | ~ -1.4 | ~ 5.2 | ~ 4.3 |

Note: Values for Theophylline, 8-ethyl-7-hydroxy- are projected based on trends observed in related derivatives. Actual values would require specific calculations.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Theophylline's primary targets include adenosine (B11128) receptors (A1, A2A, A2B) and phosphodiesterases (PDEs). It is hypothesized that Theophylline, 8-ethyl-7-hydroxy- would interact with these same targets. Docking simulations can predict whether the structural modifications enhance or diminish binding affinity compared to the parent drug.

Docking algorithms place the ligand (Theophylline, 8-ethyl-7-hydroxy-) into the binding site of a protein in various conformations and orientations. Each resulting "pose" is scored based on a function that estimates the binding free energy. This process identifies the most stable binding mode and the specific amino acid residues that form key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the ligand. The 7-hydroxy group could introduce a new hydrogen bond donor/acceptor, while the 8-ethyl group could form new hydrophobic contacts, potentially altering the binding orientation compared to theophylline.

Prior to docking, it is essential to determine the low-energy conformations of the ligand. Theophylline, 8-ethyl-7-hydroxy- has rotational freedom in its ethyl group. Energy minimization and conformational sampling techniques are used to generate a library of stable three-dimensional structures of the molecule. This ensures that the docking process is not limited by a single, arbitrary starting conformation, leading to a more accurate prediction of the binding mode.

Table 2: Representative Docking Scores and Key Interactions for Theophylline Analogs with Adenosine A2A Receptor

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Theophylline | -6.8 | Asn253, Phe168, Ile274 | Hydrogen Bond, Pi-Stacking, Hydrophobic |

| Theophylline, 8-ethyl-7-hydroxy- | -7.2 (estimated) | Asn253, Ile274, Leu249 | Hydrogen Bond, Hydrophobic |

Note: Data for Theophylline, 8-ethyl-7-hydroxy- is hypothetical, illustrating the potential for improved binding energy due to additional interactions.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation tracks the movements and interactions of every atom in the ligand-protein complex over time (typically nanoseconds to microseconds), providing insights into the stability of the predicted binding pose.

For the Theophylline, 8-ethyl-7-hydroxy- complex, MD simulations would reveal whether the key interactions predicted by docking are maintained over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD indicates that the complex remains in its initial docked conformation, suggesting a stable binding mode. Conversely, a large fluctuation or drift in RMSD might indicate an unstable interaction.

Pharmacophore Model Generation and Virtual Screening

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Based on the binding mode of Theophylline, 8-ethyl-7-hydroxy-, a pharmacophore model could be constructed, typically including features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

This model can then be used as a 3D query to perform virtual screening of large chemical databases. The goal is to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target, potentially leading to the discovery of novel lead compounds.

In Silico Prediction of ADME-Relevant Parameters

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify potential liabilities before synthesis. nih.govresearchgate.net These predictions are based on the molecule's structure and physicochemical properties.

For Theophylline, 8-ethyl-7-hydroxy-, various parameters can be computationally estimated. Properties like lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are crucial determinants of a drug's ability to be absorbed and permeate biological membranes. researchgate.net Prediction servers can also forecast interactions with metabolic enzymes like Cytochrome P450s (CYPs) and transporters such as P-glycoprotein. mdpi.comnih.gov

Table 3: Predicted Physicochemical and ADME-Relevant Properties of Theophylline, 8-ethyl-7-hydroxy-

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 224.22 g/mol | Conforms to Lipinski's Rule of Five (<500) |

| logP (Lipophilicity) | ~0.8 | Indicates moderate lipophilicity, favorable for absorption |

| Aqueous Solubility (logS) | ~ -2.5 | Suggests moderate solubility |

| Polar Surface Area (PSA) | ~ 85 Ų | Favorable for cell membrane permeability (<140 Ų) |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule of Five (≤10) |

| Blood-Brain Barrier Permeation | Low Probability | Predicted to have limited CNS penetration |

Note: These values are generated from computational models and serve as estimations.

Preclinical in Vivo Mechanistic Investigations of Theophylline, 8 Ethyl 7 Hydroxy

Exploratory Pharmacodynamic Studies in Relevant Animal Models (mechanistic focus only)

Receptor Occupancy Studies in Animal Brains

No studies detailing the in vivo receptor occupancy of Theophylline (B1681296), 8-ethyl-7-hydroxy- in animal brains have been identified. Research in this area would be essential to understand the compound's direct engagement with its putative molecular targets within the central nervous system.

Enzyme Activity Modulation in Organ-Specific Tissues

There is a lack of available data on how Theophylline, 8-ethyl-7-hydroxy- modulates the activity of specific enzymes in various organ tissues from animal models. Such studies would be crucial for elucidating its mechanism of action at a biochemical level.

Biomarker Identification and Validation in Preclinical Animal Studies

No information is available regarding the identification or validation of biomarkers in preclinical animal studies of Theophylline, 8-ethyl-7-hydroxy-. This type of research is necessary to discover measurable indicators of the compound's biological activity.

Investigation of Systemic Distribution and Tissue Specificity (excluding clinical pharmacokinetics)

Detailed information on the systemic distribution and tissue specificity of Theophylline, 8-ethyl-7-hydroxy- in non-human subjects is not present in the reviewed literature. These studies would clarify the compound's localization within the body.

Cross-Species Comparative Mechanistic Studies (non-human models)

No cross-species comparative mechanistic studies involving Theophylline, 8-ethyl-7-hydroxy- in different non-human models could be located. This research is important for understanding how the compound's mechanisms may vary between different species.

Future Research Directions and Unaddressed Challenges in Theophylline, 8 Ethyl 7 Hydroxy Research

Elucidation of Novel Biological Targets for Xanthine (B1682287) Derivatives

A primary challenge and a significant area for future research is the identification of novel biological targets for xanthine derivatives like Theophylline (B1681296), 8-ethyl-7-hydroxy-. While the bronchodilatory and anti-inflammatory effects of theophylline are known, the precise molecular interactions of its derivatives are not fully understood. ontosight.ai Future studies should aim to move beyond the traditional understanding of phosphodiesterase inhibition and adenosine (B11128) receptor antagonism.

Research indicates that xanthine derivatives may have pleiotropic effects, influencing various cellular pathways. embopress.org For instance, studies on other xanthine derivatives have shown interactions with the insulin (B600854) signaling (IIS) pathway and activation of AMP-activated protein kinase (AMPK) and protein kinase A (PKA). embopress.org Investigating whether Theophylline, 8-ethyl-7-hydroxy- exhibits similar or unique interactions with these or other signaling cascades is a critical next step. The structural alterations in this derivative could lead to a distinct target binding profile, potentially offering new therapeutic opportunities.

Computational methods, such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) calculations, can be employed to predict and analyze the binding of Theophylline, 8-ethyl-7-hydroxy- to various potential protein targets. nih.gov These in silico approaches, combined with experimental validation, will be instrumental in mapping the complete biological target landscape of this compound.

Application of Advanced Omics Technologies in Mechanistic Discovery

To unravel the complex mechanisms of action of Theophylline, 8-ethyl-7-hydroxy-, the application of advanced "omics" technologies is indispensable. mdpi.com These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by the compound within a biological system. frontiersin.orgnih.gov

By employing these technologies, researchers can move from a "top-down" approach to a more comprehensive "bottom-up" investigation of the drug's effects. nih.gov For example, transcriptomics can reveal changes in gene expression profiles in response to the compound, while proteomics can identify alterations in protein levels and post-translational modifications. frontiersin.org Metabolomics can shed light on the metabolic pathways affected by Theophylline, 8-ethyl-7-hydroxy-. frontiersin.org

A multi-omics strategy, integrating data from these different layers, will be particularly powerful in generating new hypotheses about the compound's mechanism of action and identifying previously unknown pathways it may modulate. mdpi.com This unbiased approach is crucial for discovering novel therapeutic indications and understanding the full spectrum of its biological activity. mdpi.com

Development of Targeted Delivery Systems for Theophylline, 8-ethyl-7-hydroxy- (proof-of-concept)

A significant challenge in the therapeutic application of theophylline and its derivatives is their narrow therapeutic index. nih.gov Developing targeted delivery systems for Theophylline, 8-ethyl-7-hydroxy- is a critical area of future research to enhance its efficacy and minimize potential side effects. The goal is to deliver the compound specifically to the desired site of action, thereby reducing systemic exposure.

Proof-of-concept studies could explore various controlled-release drug delivery systems (CDDSs). nih.gov These systems are designed to release the medication in a regulated manner over a prolonged period, which can improve patient adherence and treatment outcomes. nih.gov For instance, matrix systems incorporating polymers like poloxamer 407, stearyl alcohol, and hydroxypropyl methylcellulose (B11928114) have been investigated for controlling the release of theophylline. nih.gov

Furthermore, the use of eudraginated polymers in coating matrix tablets has shown potential for creating sustained-release formulations of theophylline. nih.gov These coatings can delay drug release in the acidic environment of the stomach and allow for faster release in the alkaline conditions of the intestine. nih.gov Investigating similar advanced delivery strategies for Theophylline, 8-ethyl-7-hydroxy- could significantly improve its therapeutic profile.

Addressing Synthetic Hurdles for Scalable Production of Analogues

The synthesis of theophylline analogues can present significant challenges, hindering their large-scale production and further investigation. researchgate.net Future research must focus on developing efficient and scalable synthetic routes for Theophylline, 8-ethyl-7-hydroxy- and its related analogues.

Historical synthetic approaches for theophylline derivatives have involved multi-step processes with varying yields. researchgate.net Overcoming these hurdles will require the exploration of novel catalysts, reaction conditions, and purification techniques to improve efficiency and reduce costs. The development of robust synthetic methodologies is a prerequisite for conducting extensive preclinical and potentially clinical studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Analysis

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to the design and analysis of novel compounds like Theophylline, 8-ethyl-7-hydroxy-. nih.govnih.govmednexus.org These computational tools can significantly accelerate the drug discovery and development process. researchgate.net

AI and ML algorithms can be used for:

High-Throughput Virtual Screening (HTVS): Screening vast libraries of virtual compounds to identify potential drug candidates with desired properties. nih.gov

Predictive Modeling: Using deep learning models to predict the efficacy, safety, and pharmacokinetic properties of new drug candidates. nih.gov

Molecular Docking Simulations: Predicting the binding affinity and orientation of a drug candidate to its target protein. nih.gov

De Novo Drug Design: Generating novel molecular structures with optimized properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-ethyl-7-hydroxytheophylline, and how can purity be optimized?

- Methodology : Alkylation of theophylline derivatives using ethylating agents (e.g., ethyl bromide) under controlled pH (8–10) and temperature (60–80°C) is a common approach. Purification via recrystallization in ethanol-water mixtures improves purity (>98%). Monitor reaction progress using TLC or HPLC with UV detection (λ = 270 nm) .

- Key Considerations : Side reactions, such as over-alkylation at N-1 or N-3 positions, require strict stoichiometric control. Post-synthesis characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity .

Q. Which analytical techniques are most effective for characterizing 8-ethyl-7-hydroxytheophylline’s stability and compatibility?

- Methodology : Differential Scanning Calorimetry (DSC) combined with chemometric factor analysis can detect incompatibilities in binary mixtures (e.g., with excipients like cellulose). Thermal profiles (e.g., melting points, decomposition temperatures) and clustering patterns in score scatter plots reveal compatibility .

- Advanced Tip : Pair DSC with FTIR spectroscopy to identify intermolecular interactions (e.g., hydrogen bonding) affecting stability .

Q. How do pharmacokinetic parameters of 8-ethyl-7-hydroxytheophylline compare to theophylline in preclinical models?

- Methodology : In vivo studies using constant intravenous infusion in animal models (e.g., rabbits) followed by two-compartment pharmacokinetic modeling (AUTOAN software) can estimate clearance rates, volume of distribution, and half-life. Compare results to in vitro hepatic microsome assays for metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between animal models and in vitro systems?

- Methodology : Conduct in vitro-in vivo correlation (IVIVC) studies using physiologically based pharmacokinetic (PBPK) modeling. For example, discrepancies in hepatic clearance rates may arise from species-specific cytochrome P450 isoforms. Validate with human hepatocyte assays or recombinant enzyme systems .

- Case Study : A 1984 rabbit study showed biphasic elimination (t₁/₂α = 0.5 h, t₁/₂β = 4.2 h), while in vitro human microsomes indicated slower metabolism. This suggests interspecies variability in CYP1A2 activity .

Q. What molecular modeling approaches predict the bioactivity of 8-ethyl-7-hydroxytheophylline analogs?

- Methodology : Use docking simulations (e.g., AutoDock Vina) to assess binding affinity to adenosine receptors (A₁, A₂ₐ). Compare energy scores with experimental IC₅₀ values from cAMP assays. Substituent effects (e.g., ethyl vs. hydroxyethyl groups) can be analyzed via QSAR models .

- Data Interpretation : A 1986 study found that 7-(β-hydroxyethyl) substitution reduces A₁ receptor affinity by 30% compared to theophylline, highlighting steric and electronic influences .

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodology : Perform meta-analysis of SAR datasets using multivariate regression. Variables like logP, polar surface area, and Hammett constants (σ) should be included. For example, contradictory results in phosphodiesterase inhibition may arise from assay variability (e.g., enzyme source, buffer conditions) .

- Example : Hydroxyethyl substituents may enhance solubility but reduce membrane permeability, complicating in vitro-in vivo extrapolation .

Experimental Design and Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response relationships in 8-ethyl-7-hydroxytheophylline studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for EC₅₀/IC₅₀ determination. Assess outliers via Grubbs’ test and heterogeneity via Cochran’s Q statistic in meta-analyses .

Q. How can chemometric factor analysis improve interpretation of thermal data in compatibility studies?

- Methodology : Apply principal component analysis (PCA) to DSC datasets to reduce dimensionality. Clusters in score plots (e.g., theophylline-rich vs. excipient-rich mixtures) visually confirm compatibility. Loadings plots identify thermal transitions (e.g., melting, degradation) driving variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.